molecular formula C20H21ClN2O3 B11479603 N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide

N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide

Cat. No.: B11479603
M. Wt: 372.8 g/mol
InChI Key: JFKWDUGHJKRWOU-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorinated phenyl group, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorinated phenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Coupling with the methoxybenzamide moiety: This final step can be accomplished through amide bond formation reactions, typically using coupling reagents such as carbodiimides or other activating agents.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: It is utilized in the development of new materials, coatings, and other industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide can be compared with other similar compounds, such as:

  • N-(2-(4-chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
  • N-(2-(4-bromo-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
  • N-(2-(4-methoxy-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide

These compounds share structural similarities but differ in specific substituents, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H21ClN2O3/c1-26-16-8-5-14(6-9-16)19(24)22-18-10-7-15(21)13-17(18)20(25)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)

InChI Key

JFKWDUGHJKRWOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3

Origin of Product

United States

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